H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH
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Overview
Description
H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH is a peptide fragment derived from the larger leptin protein, which is a hormone predominantly produced by adipose tissue. Leptin plays a crucial role in regulating energy balance, appetite, and metabolism. The fragment Leptin (126-140) retains some of the biological activities of the full-length leptin protein and is often used in research to study leptin’s functions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products Formed:
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study protein folding, stability, and interactions.
Biology: Investigated for its role in cell signaling, energy homeostasis, and metabolic regulation.
Medicine: Explored for its potential therapeutic applications in obesity, diabetes, and metabolic disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting leptin pathways.
Mechanism of Action
H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH exerts its effects by binding to leptin receptors (LEPR) on the surface of target cells. This binding activates several intracellular signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) pathway . These pathways regulate various physiological processes such as appetite suppression, energy expenditure, and glucose metabolism .
Comparison with Similar Compounds
H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH can be compared with other leptin fragments and related peptides:
Full-length Leptin: The complete leptin protein has a broader range of biological activities compared to the fragment.
Leptin (22-56): Another fragment with distinct biological functions.
Adiponectin: Another adipokine involved in regulating glucose levels and fatty acid breakdown.
This compound is unique in its ability to retain specific biological activities of the full-length leptin protein while being more manageable for research purposes.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H103N15O26/c1-29(2)19-39(73-62(102)45(28-82)78-61(101)42(23-51(92)93)74-60(100)41(21-31(5)6)76-64(104)53(34(10)83)80-55(95)37(66)15-17-49(88)89)56(96)68-24-46(85)67-25-48(87)79-52(32(7)8)63(103)75-40(20-30(3)4)59(99)72-38(16-18-50(90)91)58(98)70-33(9)54(94)77-44(27-81)57(97)69-26-47(86)71-43(65(105)106)22-35-11-13-36(84)14-12-35/h11-14,29-34,37-45,52-53,81-84H,15-28,66H2,1-10H3,(H,67,85)(H,68,96)(H,69,97)(H,70,98)(H,71,86)(H,72,99)(H,73,102)(H,74,100)(H,75,103)(H,76,104)(H,77,94)(H,78,101)(H,79,87)(H,80,95)(H,88,89)(H,90,91)(H,92,93)(H,105,106)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSMWPGQQSMDM-IFESIFJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H103N15O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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